4,4'-Diamino-2,2'-stilbenedisulfonic acid, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-2,2’-stilbenedisulfonic acid, (Z)- is an organic compound with the formula (H₂NC₆H₃SO₃H)₂C₂H₂. It is a white, water-soluble solid that is structurally a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used as an optical brightener in laundry detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Diamino-2,2’-stilbenedisulfonic acid, (Z)- is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid using iron powder . Another method involves the use of potassium hydroxide, p-nitrotoluene ortho sulfonic acid, diethylene glycol, and hydrazine hydrate .
Industrial Production Methods
In industrial settings, the compound is produced by reducing 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-2,2’-stilbenedisulfonic acid, (Z)- undergoes various chemical reactions, including:
Reduction: The compound is produced by reducing 4,4’-dinitro-2,2’-stilbenedisulfonic acid.
Substitution: It can form crystalline salts with many bisquaternary ammonium bases.
Common Reagents and Conditions
Reduction: Iron powder is commonly used as a reducing agent.
Substitution: Bisquaternary ammonium bases are used to form crystalline salts.
Major Products Formed
Scientific Research Applications
4,4’-Diamino-2,2’-stilbenedisulfonic acid, (Z)- has several scientific research applications:
Chemistry: It is used in the synthesis of dyes and optical brighteners.
Biology: The compound’s fluorescent properties make it useful in various biological assays.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is widely used as an optical brightener in laundry detergents and other cleaning products.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, it absorbs the light and re-emits it as visible blue light, which enhances the appearance of whiteness in fabrics . The molecular targets and pathways involved in this process are related to its ability to interact with light at specific wavelengths.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro-2,2’-stilbenedisulfonic acid: The precursor in the synthesis of 4,4’-Diamino-2,2’-stilbenedisulfonic acid, (Z)-.
4,4’-Bis(2-benzoxazolyl)stilbene: Another optical brightener with similar applications.
4,4’-Diamino-5,5’-dimethyl-2,2’-biphenyldisulfonic acid: A structurally similar compound used in similar applications.
Uniqueness
4,4’-Diamino-2,2’-stilbenedisulfonic acid, (Z)- is unique due to its specific combination of amino and sulfonic acid functional groups, which confer distinct fluorescent properties and make it highly effective as an optical brightener .
Properties
CAS No. |
98367-20-5 |
---|---|
Molecular Formula |
C14H14N2O6S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-amino-2-[(Z)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1- |
InChI Key |
REJHVSOVQBJEBF-UPHRSURJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C\C2=C(C=C(C=C2)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.